(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
Overview
Description
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound features two bromomethyl groups attached to a naphthalene backbone. Naphthalene derivatives are known for their aromatic properties and are used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene typically involves the bromination of naphthalene derivatives. A common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles in polar solvents (e.g., water, ethanol) at room temperature or slightly elevated temperatures.
Oxidation: Strong oxidizing agents in acidic or basic media.
Reduction: Reducing agents in anhydrous conditions.
Major Products
Substitution: Corresponding substituted naphthalene derivatives.
Oxidation: Naphthoquinones.
Reduction: Naphthalene derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe in studying biological systems due to its aromatic properties.
Medicine: Potential use in drug development as a building block for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene depends on its chemical reactivity. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular pathways and targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethyl-naphthalene: A simpler derivative with one bromomethyl group.
2-Bromomethyl-naphthalene: Another simpler derivative with one bromomethyl group.
1,2-Dibromomethyl-naphthalene: A compound with two bromomethyl groups on adjacent positions.
Properties
IUPAC Name |
2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUUEDHFRJQSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400473 | |
Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54130-90-4 | |
Record name | 2,2'-bis(bromomethyl)-1,1'-binaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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